Dibenzofuran, 4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, 4-fluoro-: is a derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring. The addition of a fluorine atom at the 4-position of the dibenzofuran structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Diarylether Derivatives: One common method involves the cyclization of diarylether derivatives.
Formation from Benzofuran or Phenol Derivatives: Another method involves the construction of dibenzofurans from benzofuran or phenol derivatives.
Industrial Production Methods: Industrial production methods for dibenzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: Dibenzofuran, 4-fluoro- undergoes electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogenating agents like chlorine or bromine under controlled conditions.
Friedel-Crafts Reactions: These reactions often use aluminum chloride as a catalyst to facilitate the formation of carbon-carbon bonds.
Major Products:
Halogenated Derivatives: Products of halogenation reactions.
Aromatic Ketones: Products of Friedel-Crafts acylation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Dibenzofuran, 4-fluoro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial Agents: Derivatives of dibenzofuran have shown potential as antibacterial agents against antibiotic-resistant bacteria.
Anticancer Research: Some substituted dibenzofurans exhibit significant anticancer activities.
Industry:
Wirkmechanismus
The mechanism of action of dibenzofuran, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . In anticancer research, dibenzofuran derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the 4-position enhances the compound’s chemical stability and reactivity, making it unique compared to other dibenzofuran derivatives.
Conclusion
Dibenzofuran, 4-fluoro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the fluorine substitution, make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
200808-98-6 |
---|---|
Molekularformel |
C12H7FO |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
4-fluorodibenzofuran |
InChI |
InChI=1S/C12H7FO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |
InChI-Schlüssel |
DTGQSIVGPGVYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.